molecular formula C18H20N2O4 B4928235 N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Numéro de catalogue B4928235
Poids moléculaire: 328.4 g/mol
Clé InChI: LPITVVWNEUBHCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. URB597 has gained attention in the scientific community for its potential therapeutic applications in the treatment of pain, anxiety, and depression. In

Mécanisme D'action

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide works by selectively inhibiting FAAH, the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of pain.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of pain. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to enhance the effects of other analgesic drugs, such as opioids, without increasing their side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide in lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has a short half-life and may require multiple doses to achieve therapeutic effects. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and depression. Clinical studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors. Finally, the role of the endocannabinoid system in various physiological processes, such as inflammation and immune function, is an area of active research that may lead to new therapeutic targets for a variety of diseases.

Méthodes De Synthèse

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine, followed by reduction and acylation steps. The final product is obtained through recrystallization and purification processes.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. In preclinical studies, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to enhance the effects of other analgesic drugs, such as opioids, without increasing their side effects.

Propriétés

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)11-19-17(21)18(22)20-15-9-8-14(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPITVVWNEUBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.